molecular formula C19H25N3O4S2 B2841385 N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide CAS No. 1222667-32-4

N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide

Cat. No.: B2841385
CAS No.: 1222667-32-4
M. Wt: 423.55
InChI Key: KSJMNNMTZDWUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzo[d]thiazole ring, a methylsulfonyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction or by reductive amination of a suitable precursor.

    Attachment of the methylsulfonyl group: This step often involves sulfonylation using methylsulfonyl chloride in the presence of a base.

    Incorporation of the tetrahydrofuran moiety: This can be done through nucleophilic substitution or by using a tetrahydrofuran-containing reagent.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, high-throughput synthesis techniques, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases and acids: Sodium hydroxide, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
  • N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-methylpiperidine-2-carboxamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide is unique due to the presence of the tetrahydrofuran moiety, which may impart specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-28(24,25)22-11-5-4-9-16(22)18(23)21(13-14-7-6-12-26-14)19-20-15-8-2-3-10-17(15)27-19/h2-3,8,10,14,16H,4-7,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJMNNMTZDWUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.